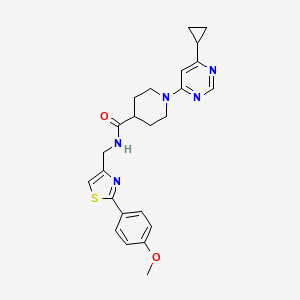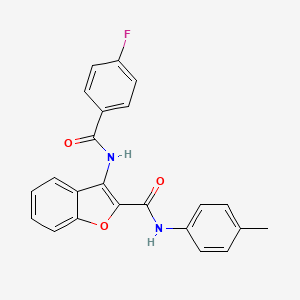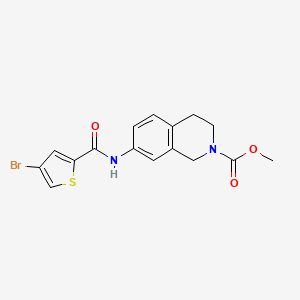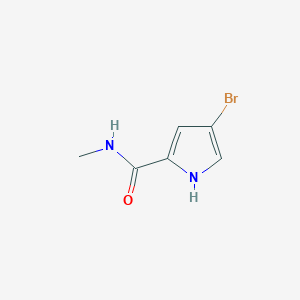
1-(6-cyclopropylpyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(6-cyclopropylpyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)piperidine-4-carboxamide often involves multi-step reactions that include coupling reactions, condensation, and functional group transformations. A common approach includes the coupling of thiazole and pyrimidine moieties with a piperidine scaffold, which is further modified through various chemical reactions to introduce specific functional groups (Shahinshavali et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the electronic environment around various functional groups, which is crucial for understanding the molecule's reactivity and interaction with biological targets (Richter et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 1-(6-cyclopropylpyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)piperidine-4-carboxamide is influenced by its functional groups. For instance, the presence of the thiazole and pyrimidine rings contributes to its ability to undergo nucleophilic substitution reactions, whereas the piperidine ring can participate in reactions typical for secondary amines, such as alkylation and acylation (Amr et al., 2008).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Applications
Research indicates that derivatives related to the specified compound show significant potential as anti-inflammatory and analgesic agents. A study synthesized various heterocyclic compounds, demonstrating their COX-1/COX-2 inhibitory activities with notable analgesic and anti-inflammatory effects. These compounds exhibited high COX-2 selectivity indices, analgesic activities, and anti-inflammatory effects, highlighting their potential in therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Another area of application for such compounds is in antimicrobial therapy. Research on fluoroquinolone-based 4-thiazolidinones, derived from reactions involving compounds similar in structure to the one of interest, has shown promising antimicrobial properties. These synthesized compounds were tested and demonstrated significant antifungal and antibacterial activities (Patel & Patel, 2010).
Synthesis and Biological Evaluation
The synthesis of novel compounds and evaluation of their biological activities is a crucial application in drug discovery and development. Studies focus on synthesizing derivatives and evaluating their pharmacological properties, including analgesic and antiparkinsonian activities. For example, thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives were synthesized and showed good analgesic and antiparkinsonian activities, comparable to standard drugs (Amr, Maigali, & Abdulla, 2008).
Anticancer Activity
The exploration of anticancer activities is another significant application. Novel pyridine derivatives, for instance, have been synthesized and tested for their potential as cardiotonic agents and against cancer cell lines, showcasing the diverse therapeutic potential of compounds within this chemical family (Nate et al., 1987).
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-20-6-4-18(5-7-20)24-28-19(14-32-24)13-25-23(30)17-8-10-29(11-9-17)22-12-21(16-2-3-16)26-15-27-22/h4-7,12,14-17H,2-3,8-11,13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJQNSNESMJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Oxabicyclo[2.2.2]octan-4-yl}methanol](/img/structure/B2485244.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)


![2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2485250.png)





![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)
![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)